molecular formula C17H11BrN4O3 B10936977 N-(5-bromopyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-bromopyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936977
M. Wt: 399.2 g/mol
InChI Key: MRWCCTIHDHYBHO-UHFFFAOYSA-N
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Description

N~4~-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyridine, furan, and isoxazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the bromination of 2-pyridine, followed by the formation of the isoxazole ring through a cyclization reaction. The furan ring is then introduced via a coupling reaction, and the final product is obtained through amide formation.

    Bromination of 2-Pyridine: This step involves the reaction of 2-pyridine with bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclization to Form Isoxazole: The brominated pyridine undergoes cyclization with a suitable reagent like hydroxylamine to form the isoxazole ring.

    Coupling Reaction: The isoxazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile reactivity.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N4-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(5-BROMO-2-PYRIDYL)-6-(2-THIENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N~4~-(5-CHLORO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N~4~-(5-BROMO-2-PYRIDYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and furan ring contribute to its unique properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H11BrN4O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H11BrN4O3/c1-9-15-11(16(23)21-14-5-4-10(18)8-19-14)7-12(13-3-2-6-24-13)20-17(15)25-22-9/h2-8H,1H3,(H,19,21,23)

InChI Key

MRWCCTIHDHYBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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